N-({[2,3'-bipyridine]-5-yl}methyl)-2-(phenylformamido)acetamide
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Overview
Description
N-(2-(([2,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to a bipyridine moiety, which contributes to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds, such as benzamide derivatives, have been known to target enzymes likehistone deacetylase (HDAC) and cyclooxygenase (COX) . These enzymes play crucial roles in cellular processes such as gene expression and inflammation, respectively .
Mode of Action
Benzamide derivatives have been shown to interact with their targets, such as hdac, by binding to thezinc ion in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially altering cellular processes .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related togene expression and inflammatory responses . The downstream effects of these changes could include alterations in cell growth, differentiation, and response to inflammation .
Result of Action
Similar compounds have been shown to exhibitanti-inflammatory and anticancer properties . These effects are likely a result of the compound’s interaction with its targets and the subsequent alterations in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(([2,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly. Another method includes the reaction of p-nitrobenzoic acid with thionyl chloride in the presence of an organic base catalyst, followed by ammonolysis and reduction steps .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts, such as diatomite earth@IL/ZrCl4, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-(2-(([2,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve hydrazine hydrate or other reducing agents.
Substitution: The bipyridine moiety allows for substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrazine hydrate in the presence of catalysts like ferric hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-(2-(([2,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its anticancer properties, particularly in inhibiting tumor cell growth.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzamide derivatives: These compounds share a similar benzamide core and have been studied for their biological activities.
N-benzimidazol-2yl benzamide analogues: These compounds are known for their allosteric activation of human glucokinase and hypoglycemic effects.
Uniqueness
Its ability to inhibit HDACs and its promising anticancer properties further distinguish it from other benzamide derivatives .
Properties
IUPAC Name |
N-[2-oxo-2-[(6-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(14-24-20(26)16-5-2-1-3-6-16)23-12-15-8-9-18(22-11-15)17-7-4-10-21-13-17/h1-11,13H,12,14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQHGXONPSWCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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